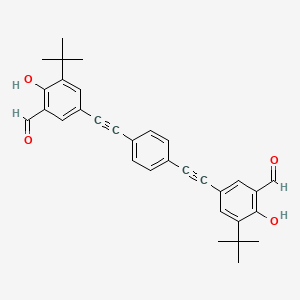
5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes a phenylene core linked by ethyne groups to two hydroxybenzaldehyde moieties with tert-butyl substituents
準備方法
The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethyne Linker: The ethyne groups are introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Hydroxybenzaldehyde Moieties: The hydroxybenzaldehyde groups are then attached to the ethyne linker through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.
化学反応の分析
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophilic aromatic substitution reagents: Halogens, nitro compounds
Major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.
科学的研究の応用
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) has several scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of π-conjugated organic materials, which are used in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Electronics: Due to its unique electronic properties, this compound can be used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry:
作用機序
The mechanism of action of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is primarily related to its ability to participate in π-conjugation and intramolecular charge transfer (ICT). The phenylene core and ethyne linkers facilitate the delocalization of electrons, which enhances the compound’s electronic properties. This delocalization allows the compound to interact with various molecular targets and pathways, making it suitable for applications in organic electronics and materials science.
類似化合物との比較
Similar compounds to 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) include:
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine): This compound also features a phenylene core linked by ethyne groups but has pyridin-2-amine moieties instead of hydroxybenzaldehyde groups.
2,2’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(6-bromoquinoline): This compound includes a phenylene core linked by ethyne groups with 6-bromoquinoline moieties.
特性
分子式 |
C32H30O4 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
3-tert-butyl-5-[2-[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)13-11-21-7-9-22(10-8-21)12-14-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-10,15-20,35-36H,1-6H3 |
InChIキー |
KKJCWHZUSRYIQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)

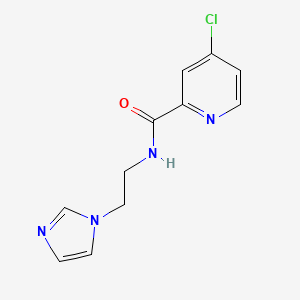
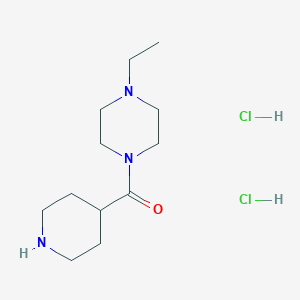
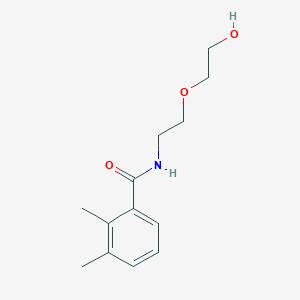
![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)

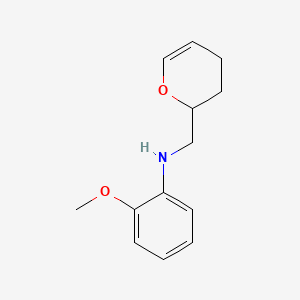

![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)

